N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide
Description
N-[1-(Adamantan-1-yl)ethyl]-3,4-difluorobenzamide is a synthetic organic compound featuring a rigid adamantane scaffold linked via an ethyl group to a 3,4-difluorobenzamide moiety. Adamantane derivatives are prized in medicinal chemistry for their lipophilicity, metabolic stability, and ability to enhance binding affinity through van der Waals interactions. The 3,4-difluoro substitution on the benzamide ring introduces electronic effects that influence solubility, acidity, and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2NO/c1-11(22-18(23)15-2-3-16(20)17(21)7-15)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSAJAZXOVGPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide typically involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This method yields the desired amide in good yields (70-90%). Another approach involves the Chan–Lam coupling reaction, where adamantane-containing amines react with arylboronic acids under copper(II) acetate catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
GSK-3 Modulation
One of the primary applications of N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide is its role as a modulator of glycogen synthase kinase 3 (GSK-3) activity. GSK-3 is implicated in several pathological conditions, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been identified as a potential GSK-3 inhibitor, which could lead to therapeutic strategies for managing these diseases .
Table 1: Therapeutic Potential of GSK-3 Inhibitors
| Disease Condition | Potential Benefits of GSK-3 Inhibition |
|---|---|
| Alzheimer's Disease | Reduces tau phosphorylation |
| Parkinson's Disease | Mitigates neurodegeneration |
| Cancer | Alters cell signaling pathways |
| Diabetes | Improves insulin signaling |
Antiviral Activity
Research has indicated that derivatives of adamantane, including this compound, exhibit antiviral properties, particularly against viruses such as dengue. A study synthesized hybrid compounds that showed significant anti-DENV serotype 2 activity with low cytotoxicity, suggesting that this compound may have utility in antiviral drug development .
Synthesis and Structural Studies
The synthesis of this compound typically involves multi-step reactions that can be optimized using microwave irradiation techniques to enhance yields and reduce reaction times. The structural characterization often includes techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the identity and purity of the synthesized compounds .
Table 2: Synthesis Overview
| Step | Description | Yield (%) |
|---|---|---|
| Initial Reaction | Reaction of adamantane derivative with benzamide | 79 |
| Microwave Optimization | Enhanced yield through microwave-assisted synthesis | Varies |
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity against various pathogens. Studies have shown that adamantane derivatives can possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has demonstrated anti-inflammatory properties in preclinical studies, which could be beneficial in treating inflammatory conditions .
Table 3: Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antiviral | Inhibits dengue virus |
| Antimicrobial | Effective against Gram-positive bacteria |
| Anti-inflammatory | Reduces inflammation in animal models |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of adamantane derivatives similar to this compound:
- A study focused on the synthesis of dual acting hybrids comprising adamantane derivatives and their evaluation against dengue virus showed promising results with significant anti-DENV activity .
- Another investigation explored the antimicrobial and anti-inflammatory activities of novel adamantane derivatives, reporting potent effects against various bacterial strains and significant anti-inflammatory responses in vivo .
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to inhibit enzymes like epoxide hydrolase by binding to the active site and preventing substrate access . This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide (referred to as Compound 3 in ) shares key features with the target molecule but exhibits critical differences (Table 1):
| Feature | N-[1-(Adamantan-1-yl)ethyl]-3,4-difluorobenzamide | Compound 3 |
|---|---|---|
| Adamantane linkage | Ethyl group | Thiazole ring fused to adamantane |
| Fluorine positions | 3,4-difluoro on benzamide | 2,6-difluoro on benzamide |
| Additional moieties | None | 3-amino-1,4-naphthoquinone substituent |
Acid Dissociation Constants (pKa)
The pKa of Compound 3 was determined potentiometrically, with values influenced by the electron-withdrawing fluorine atoms and the protonatable amino group on the naphthoquinone.
Biological Activity
N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane moiety, known for its unique three-dimensional structure that enhances the lipophilicity and biological activity of derivatives. The presence of difluorobenzamide contributes to its pharmacological properties.
Research indicates that compounds derived from adamantane exhibit a range of biological activities, including:
- Antiviral Activity : Adamantane derivatives have been shown to inhibit viral replication. For instance, they are effective against influenza viruses and HIV due to their ability to interfere with viral uncoating processes .
- Antibacterial and Anti-inflammatory Effects : Studies have demonstrated that adamantane derivatives possess significant antibacterial properties and can modulate inflammatory responses, making them candidates for treating infections and inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of adamantane derivatives against influenza A virus. Results showed that this compound significantly inhibited viral replication in vitro. The mechanism involved disruption of the viral membrane fusion process, highlighting its potential as an antiviral agent .
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by carrageenan in rats, the compound demonstrated a marked reduction in paw edema compared to controls. This suggests that this compound may have therapeutic applications in managing inflammatory conditions .
Case Study 3: Antibacterial Activity
Research conducted on various bacterial strains revealed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, supporting its potential use as an antibiotic .
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for synthesizing N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide with high purity and yield? A: Key parameters include precise control of reaction temperature (typically 60–80°C for amidation steps) and pH (neutral to slightly basic conditions to avoid hydrolysis of the benzamide group). Solvent selection (e.g., dichloromethane or ethanol) and stoichiometric ratios of adamantane derivatives to fluorobenzoyl precursors must be optimized. Thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress . Post-synthesis purification via column chromatography or recrystallization ensures removal of unreacted starting materials and byproducts.
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the molecular structure of this compound? A: A combination of techniques is essential:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves adamantane’s rigid bicyclic structure and fluorine substituents’ electronic environments.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography (using SHELX programs) provides definitive proof of stereochemistry and bond angles, particularly for the adamantane-ethyl linkage .
Fluorine Substituents’ Role in Bioactivity
Q: How do the 3,4-difluoro groups influence this compound’s biological interactions? A: Fluorine atoms enhance metabolic stability by resisting oxidative degradation and increase lipophilicity (logP ~3.5–4.0), improving membrane permeability. Their electronegativity promotes hydrogen bonding with target proteins, as seen in analogs like N-(4-aminocyclohexyl)-3,4-difluorobenzamide, which acts as a melanin-concentrating hormone receptor antagonist . Computational studies (e.g., molecular docking) can predict binding affinities to enzymes like cytochrome P450 isoforms .
Advanced Reactivity in Derivative Synthesis
Q: What strategies enable functionalization of the adamantane-ethyl moiety for creating derivatives? A: The adamantane-ethyl group’s steric bulk limits direct modification. Strategies include:
- Nucleophilic substitution at the ethyl chain’s terminal carbon using Grignard reagents.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.
- Protection-deprotection sequences for selective amidation or sulfonylation of the benzamide nitrogen .
Addressing Data Contradictions in Biological Assays
Q: How should researchers resolve discrepancies in reported enzyme inhibition data? A: Variability may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme isoforms. Standardize protocols using:
- Positive controls (e.g., known inhibitors like ketoconazole for CYP3A4).
- Dose-response curves to calculate IC₅₀ values.
- Crystallographic data to verify binding modes, as seen in studies of 1,3,4-thiadiazol-2-yl adamantane derivatives .
Formulation Challenges Due to Lipophilicity
Q: What formulation approaches mitigate poor aqueous solubility for in vivo studies? A: Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to enhance solubility. PEGylation of the adamantane moiety or co-solvent systems (e.g., DMSO:water mixtures) can improve bioavailability. Pharmacokinetic profiling in rodent models is critical to validate these strategies .
Advanced Applications in Neuropharmacology
Q: What experimental models are suitable for investigating this compound’s neuroactive potential? A: Prioritize:
- In vitro receptor binding assays (e.g., radioligand displacement for serotonin/dopamine transporters).
- Electrophysiological studies in neuronal cell lines to assess ion channel modulation.
- Behavioral assays in zebrafish or rodent models for anxiolytic/antidepressant effects, leveraging structural similarities to quinazoline-based neuroactive compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
